Product packaging for L-HISTIDINE:HCL:H2O (<5% D) (15N3)(Cat. No.:)

L-HISTIDINE:HCL:H2O (<5% D) (15N3)

Cat. No.: B1580088
M. Wt: 212.61
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of L-Histidine in Biological Systems

L-Histidine is a vital, essential amino acid, meaning it must be obtained through an organism's diet. verywellhealth.com Its unique imidazole (B134444) side chain confers a range of crucial functions within biological systems. chinaaminoacid.com This side chain can act as both a proton donor and acceptor at physiological pH, making histidine a key player in enzymatic catalysis and pH regulation. chinaaminoacid.com

Key biological roles of L-Histidine include:

Protein Synthesis: As a fundamental building block of proteins, histidine is incorporated into polypeptide chains during translation. chinaaminoacid.com

Enzyme Active Sites: The imidazole side chain is frequently found in the active sites of enzymes, where it participates directly in catalytic reactions, such as proton transfer. wikipedia.orgnih.gov

Metal Ion Chelation: Histidine is adept at binding metal ions like zinc, copper, and iron, which is essential for the function of many metalloproteins and enzymes. nih.govcreative-peptides.com

Precursor to Histamine (B1213489): Through decarboxylation, L-histidine is converted into histamine, a critical signaling molecule involved in immune responses, inflammation, and gastric acid secretion. wikipedia.orgnih.govyoutube.com

Hemoglobin Function: It plays a role in the function of hemoglobin, the protein responsible for oxygen transport in the blood.

Rationale for 15N3 Specific Isotopic Enrichment in L-Histidine Research

The specific labeling of L-Histidine with three nitrogen-15 (B135050) (¹⁵N) atoms, denoted as ¹⁵N₃, offers distinct advantages for certain research applications. L-Histidine contains three nitrogen atoms: one in the alpha-amino group and two within the imidazole side chain. wikipedia.org Labeling all three nitrogen atoms provides a strong and specific signal for detection.

The rationale for using ¹⁵N₃-labeled L-Histidine includes:

Enhanced NMR Sensitivity: The ¹⁵N isotope is NMR-active, and its incorporation into L-Histidine allows for detailed NMR studies of proteins. The presence of three ¹⁵N atoms per molecule amplifies the signal, which is particularly beneficial for studying large proteins or those at low concentrations.

Probing the Imidazole Ring's Role: The two ¹⁵N atoms in the imidazole ring are crucial for investigating the role of this functional group in enzyme catalysis, metal binding, and protein-protein interactions.

Metabolic Tracing: ¹⁵N₃-L-Histidine can be used to trace the metabolic fate of histidine in various pathways, including its conversion to histamine and its incorporation into proteins. medchemexpress.com

Quantitative Proteomics: In techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), ¹⁵N-labeled amino acids are used to quantify differences in protein abundance between different cell populations. nih.gov

Overview of the L-Histidine:HCl:H2O (<5% D) (15N3) Isotopomer in Scholarly Contexts

The specific compound L-HISTIDINE:HCL:H2O (<5% D) (¹⁵N₃) refers to L-Histidine that has been isotopically enriched with three ¹⁵N atoms. It is supplied as a hydrochloride (HCl) salt and is hydrated with one molecule of water (H₂O). The "(<5% D)" indicates a low level of deuterium (B1214612) enrichment. This formulation is often used for its stability and solubility in aqueous solutions. nbinno.com

In scholarly research, this isotopomer is a valuable tool for:

Biomolecular NMR Spectroscopy: It is used to investigate the structure, dynamics, and binding properties of proteins and other macromolecules. isotope.comisotope.com

Metabolomics: Researchers use it as a standard in mass spectrometry-based metabolomics studies to accurately identify and quantify histidine and its metabolites. isotope.comisotope.com

Metabolic Research: It serves as a tracer to study the intricate pathways of histidine metabolism. isotope.comisotope.com

Proteomics: It is employed in quantitative proteomics experiments to understand changes in protein expression and turnover. isotope.comisotope.com

The hydrochloride and monohydrate forms ensure stability and ease of use in experimental settings. himedialabs.com

Data Tables

Table 1: Properties of L-HISTIDINE:HCL:H2O (<5% D) (15N3)

PropertyValue
Chemical FormulaC₆H₄D₅¹⁵N₃O₂·HCl·H₂O
Molecular Weight~217.64 g/mol
Isotopic Enrichment¹⁵N₃, 98%; D₅, 98%
FormCrystalline Solid
SolubilitySoluble in water

Table 2: Applications of L-HISTIDINE:HCL:H2O (<5% D) (15N3) in Research

Research AreaSpecific ApplicationAnalytical Technique(s)
Structural Biology Determination of protein structure and dynamics.Nuclear Magnetic Resonance (NMR) Spectroscopy
Enzymology Investigation of enzyme catalytic mechanisms.NMR Spectroscopy, Mass Spectrometry (MS)
Metabolomics Tracing metabolic pathways of histidine.MS, NMR Spectroscopy
Proteomics Quantitative analysis of protein expression.MS (e.g., SILAC)

Properties

Molecular Weight

212.61

Purity

98%

Origin of Product

United States

Synthesis and Isotopic Purity Methodologies for L Histidine:hcl:h2o 15n3

Chemical Synthesis Routes for ¹⁵N₃ L-Histidine Hydrochloride Monohydrate

The chemical synthesis of ¹⁵N₃ L-Histidine offers precise control over the placement of isotopic labels. These methods are often multi-step and require careful optimization to achieve the desired purity.

Strategies for Regiospecific ¹⁵N Labeling (e.g., imidazole (B134444) ring, alpha-amino group)

Achieving ¹⁵N labeling at all three nitrogen positions—the two in the imidazole ring and the one in the alpha-amino group—requires a strategic selection of ¹⁵N-enriched starting materials and synthetic pathways.

A common approach involves constructing the imidazole ring from ¹⁵N-labeled precursors. For instance, one of the imidazole nitrogens can be introduced using ¹⁵N-labeled sodium thiocyanate (B1210189) (NaSC¹⁵N), while the other can be incorporated from a different ¹⁵N source during the ring formation. rsc.org The alpha-amino group is typically derived from an ¹⁵N-labeled glycine (B1666218) equivalent or through the use of an ¹⁵N-ammonia source at a later stage of the synthesis.

One published synthetic scheme for labeled L-histidine involves the construction of a 1,5-disubstituted imidazole ring. researchgate.netcolab.ws This can be achieved through the condensation of tosylmethyl isocyanide with 3-phenylpropenal, followed by a cycloaddition with benzylamine. researchgate.netcolab.ws By using ¹⁵N-labeled benzylamine, one of the imidazole nitrogens can be specifically labeled. The second imidazole nitrogen can be introduced using a labeled isocyanide.

For the alpha-amino group, a widely used method is the O'Donnell asymmetric amino acid synthesis. researchgate.netmdpi.com This method allows for the enantioselective coupling of a glycine moiety with a protected imidazole intermediate. researchgate.netcolab.ws By using ¹⁵N-labeled glycine, the ¹⁵N can be incorporated into the alpha-amino position under mild conditions. researchgate.netmdpi.com

Another strategy involves starting with a simpler, multi-labeled precursor. For example, the synthesis of certain multi-labeled histidines has been achieved starting from DL-[5-¹⁵N]diamino acid, where the imidazole ring is constructed by heating with NaSC¹⁵N. rsc.org This method can introduce two ¹⁵N atoms into the imidazole ring simultaneously.

Labeling PositionPrecursor ExampleReference
Imidazole N-1'¹⁵N-Benzylamine researchgate.netcolab.ws
Imidazole N-3'¹⁵N-Sodium Thiocyanate rsc.org
Alpha-amino¹⁵N-Glycine researchgate.net

Considerations for Minimizing Deuterium (B1214612) Incorporation (<5% D Specification)

Minimizing deuterium incorporation to less than 5% is crucial for applications where the presence of deuterium could interfere with analytical techniques like NMR or mass spectrometry. nih.gov Deuterium can be unintentionally introduced from various sources, including solvents and reagents.

Key strategies to control deuterium levels include:

Use of Protic Solvents: Performing reactions in non-deuterated (protic) solvents like water (H₂O) and ethanol (B145695) is essential. researchgate.net

Control of Exchangeable Protons: Protons attached to heteroatoms (O-H, N-H) are readily exchangeable with deuterium from deuterated solvents. Careful selection of reaction conditions and workup procedures is necessary to avoid this exchange.

Hydrogen Isotope Exchange (HIE) Control: While HIE is a technique used for intentional deuterium labeling, unwanted HIE can occur under certain catalytic conditions. x-chemrx.comyoutube.com Avoiding catalysts and conditions known to promote HIE, such as certain palladium or iridium complexes in the presence of D₂O, is critical. x-chemrx.comacs.org

Purification Techniques: Final purification steps, such as recrystallization from non-deuterated solvents, can help remove any incidentally incorporated deuterium.

Enantioselective Synthesis Approaches for L-Configuration

Ensuring the final product is in the biologically active L-configuration is paramount. Several enantioselective synthesis strategies are employed to achieve high optical purity.

The O'Donnell asymmetric amino acid synthesis is a prominent method that utilizes a chiral phase-transfer catalyst to alkylate a Schiff base of glycine, leading to the preferential formation of one enantiomer. researchgate.netmdpi.com This method is valued for its mild reaction conditions and the high enantiomeric excess (ee) it can produce, often exceeding 99%. mdpi.com

Another approach involves the use of a bislactim ether of cyclo-D-valylglycine . researchgate.netcolab.ws This chiral auxiliary directs the stereochemistry of the coupling reaction with the imidazole intermediate, leading to the desired L-configuration. researchgate.netcolab.ws After the coupling, the auxiliary is removed to yield the enantiomerically enriched L-histidine. researchgate.netcolab.ws

Enzymatic resolution is also a powerful technique. rsc.orgresearchgate.net In this method, a racemic mixture of histidine is treated with an enzyme that selectively acts on one enantiomer, allowing for the separation of the L- and D-forms. For example, after a chemical synthesis that produces DL-histidine, an enzyme can be used to specifically resolve the L-enantiomer. rsc.org

ApproachKey FeatureTypical Enantiomeric ExcessReference
O'Donnell Asymmetric SynthesisChiral phase-transfer catalysis>99% researchgate.netmdpi.com
Bislactim Ether MethodChiral auxiliaryHigh optical purity researchgate.netcolab.ws
Enzymatic ResolutionEnantioselective enzymeHigh rsc.orgresearchgate.net

Biosynthetic and Fermentation-Based Production of ¹⁵N₃ L-Histidine

Biosynthetic methods offer an alternative to chemical synthesis, leveraging the metabolic pathways of microorganisms to produce isotopically labeled amino acids.

Microbial Strains and Culture Conditions for ¹⁵N Enrichment

The production of ¹⁵N-labeled L-histidine through fermentation relies on cultivating microbial strains that are efficient producers of this amino acid in a medium where the sole nitrogen source is ¹⁵N-labeled.

Microbial Strains:

Escherichia coli : Genetically engineered strains of E. coli are commonly used for amino acid production. nih.gov These strains are often modified to overproduce specific amino acids by removing feedback inhibition and optimizing the expression of biosynthetic genes. nih.gov For ¹⁵N labeling, these strains are grown in a medium containing ¹⁵NH₄Cl as the only nitrogen source. ncert.nic.ins3waas.gov.in

Corynebacterium glutamicum and Brevibacterium flavum : These bacteria are well-known industrial producers of amino acids, including L-histidine. google.comnih.govgoogle.com Mutants resistant to histidine analogues are often selected to enhance production yields. google.com

Chlamydomonas reinhardtii : This microalga has been successfully used to produce ¹⁵N-labeled amino acids with high isotopic enrichment (average 99.56%). nih.gov It can be cultured in a medium with ¹⁵NH₄Cl as the nitrogen source. nih.gov

Culture Conditions: The culture medium is a critical factor. A minimal medium is typically used, containing a carbon source (like glucose), essential minerals, and the ¹⁵N-labeled nitrogen source, most commonly ¹⁵NH₄Cl or (¹⁵NH₄)₂SO₄. ncert.nic.innih.govoup.com The concentration of the nitrogen source and the carbon-to-nitrogen (C:N) ratio can influence the efficiency of ¹⁵N incorporation. oup.com For example, in E. coli, the C:N ratio has been shown to significantly affect the δ¹⁵N content of the microbial biomass. oup.com Fed-batch fermentation is a common strategy to achieve high cell densities and high product titers, with one study reporting a final L-histidine concentration of 66.5 g/L using an engineered E. coli strain. nih.gov

Strategies for Efficient ¹⁵N Isotope Incorporation into Biomass

Maximizing the incorporation of ¹⁵N into the target amino acid is essential for producing a highly enriched product.

Sole Nitrogen Source: The most fundamental strategy is to provide the ¹⁵N-labeled compound (e.g., ¹⁵NH₄Cl) as the sole source of nitrogen in the culture medium. ncert.nic.ins3waas.gov.inoup.com This forces the microorganism to utilize the labeled nitrogen for the synthesis of all nitrogen-containing compounds, including amino acids.

Pre-culture and Inoculation: To ensure high enrichment, a pre-culture can be grown in a ¹⁵N-containing medium before inoculating the main production culture. nih.gov This minimizes the dilution of the ¹⁵N label from any residual ¹⁴N in the initial inoculum.

Metabolic Engineering: In strains like E. coli, metabolic engineering plays a crucial role. This can involve:

Deregulation of Biosynthetic Pathways: Removing feedback inhibition mechanisms that would normally limit the production of histidine. nih.gov

Enhancing Precursor Supply: Increasing the intracellular pool of precursor molecules for histidine biosynthesis, such as phosphoribosyl pyrophosphate (PRPP). nih.gov

Optimizing Gene Expression: Overexpressing key enzymes in the histidine biosynthesis pathway. nih.gov

Monitoring and Control: In fed-batch cultures, careful monitoring and control of nutrient feeding rates are necessary to maintain optimal conditions for growth and production, ensuring the efficient utilization of the ¹⁵N source.

The combination of these chemical and biosynthetic strategies allows for the production of L-Histidine:HCl:H₂O (¹⁵N₃) with the high isotopic and stereochemical purity required for its demanding research applications.

Characterization of Isotopic Enrichment and Purity

Mass Spectrometry Techniques for ¹⁵N Incorporation Percentage and Fidelity

Mass spectrometry (MS) is a primary tool for quantifying the level of isotopic enrichment and verifying the fidelity of the labeling in L-Histidine:HCl:H2O (¹⁵N₃). The fundamental principle relies on the mass difference between the naturally abundant ¹⁴N isotope and the heavy ¹⁵N isotope. The incorporation of three ¹⁵N atoms results in a predictable mass increase in the L-Histidine molecule.

High-resolution mass spectrometry techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap analyzers, are employed to resolve the isotopic distribution of the compound. nih.govacs.org The analysis of the resulting mass spectrum allows for the determination of the percentage of molecules that have successfully incorporated all three ¹⁵N atoms versus those that may have incorporated fewer (¹⁵N₁, ¹⁵N₂) or none at all (¹⁵N₀). acs.org

The process can be applied directly to the amino acid or, more commonly in biological contexts, to peptides derived from a protein expressed using the ¹⁵N-labeled histidine. nih.gov This peptide analysis provides information not only on incorporation but also on metabolic scrambling, where the ¹⁵N label might be transferred to other amino acids during cellular biosynthesis. nih.govnih.gov Specialized software can be used to analyze the isotopic abundance in peptide mass spectra to quantify the fidelity of ¹⁵N incorporation. nih.gov

Table 1: Theoretical Mass Shift in L-Histidine due to ¹⁵N Incorporation The following table illustrates the change in molecular weight of the L-Histidine free base (C₆H₉N₃O₂) with the incorporation of ¹⁵N isotopes. The mass of the most abundant isotope is used for calculations (¹H=1.0078, ¹²C=12.0000, ¹⁴N=14.0031, ¹⁶O=15.9949).

IsotopologueFormulaNumber of ¹⁵N AtomsMolecular Weight (Da)Mass Shift from ¹⁵N₀ (Da)
Unlabeled L-HistidineC₆H₉(¹⁴N)₃O₂0155.06950.0000
L-Histidine-¹⁵N₁C₆H₉(¹⁴N)₂(¹⁵N)₁O₂1156.0666+0.9971
L-Histidine-¹⁵N₂C₆H₉(¹⁴N)₁(¹⁵N)₂O₂2157.0637+1.9942
L-Histidine-¹⁵N₃C₆H₉(¹⁵N)₃O₂3158.0608+2.9913

This interactive table allows for sorting by column.

The experimentally determined mass spectrum is compared against theoretical distributions to calculate the isotopic enrichment percentage. nih.gov For high-purity L-Histidine:HCl:H2O (¹⁵N₃), the expectation is a dominant peak corresponding to the +3 Da mass shift, with minimal signals from partially labeled species. acs.org

Nuclear Magnetic Resonance Spectroscopy for Isotopic Verification and Site Specificity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural verification of L-Histidine:HCl:H2O (¹⁵N₃), offering atomic-level confirmation of the isotopic label's position. While ¹H and ¹³C NMR provide information about the carbon-hydrogen framework, ¹⁵N NMR directly probes the nitrogen atoms. The ¹⁵N isotope has a nuclear spin of ½, which, unlike the quadrupolar ¹⁴N nucleus (spin=1), yields sharp, well-resolved NMR signals, making it ideal for high-resolution studies. nih.gov

Two-dimensional (2D) heteronuclear correlation experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiments, are particularly powerful. westmont.eduyoutube.com These techniques establish connectivity between protons and their directly bonded or long-range coupled nitrogen atoms. By analyzing the correlations in the 2D spectrum of ¹⁵N₃-L-Histidine, each nitrogen atom—the alpha-amino nitrogen (Nα) and the two imidazole ring nitrogens (Nδ1 and Nε2)—can be unambiguously identified and its ¹⁵N enrichment confirmed.

The chemical shift of each ¹⁵N nucleus is highly sensitive to its chemical environment, including protonation state and hydrogen bonding. nih.gov In histidine, the chemical shifts of the imidazole nitrogens are distinct and can be used to confirm the site-specificity of the labeling. For example, the proton-bearing nitrogen (Nδ1 or Nε2, depending on the tautomeric state) resonates in a different spectral region than the non-protonated nitrogen. nih.govnih.gov

Table 2: Typical ¹⁵N Chemical Shift Ranges for L-Histidine Nitrogens The chemical shifts are referenced to liquid ammonia (B1221849) (NH₃) at 0 ppm. The exact values can vary based on pH, solvent, and temperature.

Nitrogen AtomTypical Chemical Shift Range (ppm)Notes
Nα (alpha-amino) 20 - 50Chemical shift is dependent on the protonation state of the amino group.
Nδ1 (imidazole) 160 - 220Sensitive to tautomeric state and protonation. The protonated form resonates further downfield.
Nε2 (imidazole) 160 - 250Sensitive to tautomeric state and protonation. The protonated form resonates further downfield. nih.gov

This interactive table allows for sorting by column.

By acquiring a ¹⁵N NMR spectrum or a ¹H-¹⁵N correlated spectrum, researchers can verify that all three nitrogen positions in the histidine molecule are indeed labeled with ¹⁵N, confirming the site-specificity of the synthesis. nih.govresearchgate.net

Chromatographic Methods for Chemical and Isotopic Purity Assessment

Chromatographic techniques are essential for assessing the chemical and enantiomeric purity of L-Histidine:HCl:H2O (¹⁵N₃). These methods separate the target compound from any unreacted starting materials, byproducts, degradation products (such as urocanic acid), and other impurities. nih.gov

High-Performance Liquid Chromatography (HPLC) is a commonly used method. sielc.comnih.gov Reversed-phase HPLC (RP-HPLC) can be used, often requiring pre-column derivatization with agents like o-phthaldialdehyde (OPA) to make the polar amino acid more amenable to separation on a non-polar stationary phase. researchgate.net However, direct analysis of underivatized amino acids is also possible using specific columns and mobile phases. nih.govsielc.com Ion-exchange chromatography is another powerful technique for purifying and analyzing amino acids, separating them based on their charge properties. reddit.comnih.gov Strong anion exchange (SAX) or cation exchange columns can be employed to achieve high-resolution separation of histidine from other compounds. reddit.comnih.gov

When coupled with a mass spectrometer (LC-MS), chromatography becomes a tool for assessing isotopic purity as well. The chromatogram indicates the chemical purity by showing a single primary peak, while the mass spectrum of that peak confirms its identity and isotopic enrichment. nih.gov This hyphenated technique can simultaneously quantify chemical impurities and isotopologues with lower ¹⁵N incorporation.

Table 3: Example Chromatographic Methods for Histidine Analysis This table summarizes various HPLC conditions that have been utilized for the separation and analysis of histidine.

Chromatography ModeColumn TypeMobile Phase / EluentDetectionReference
Reversed-Phase HPLC C18Gradient of phosphate (B84403) buffer (pH 7.4) and acetonitrileUV (225 nm) nih.gov
Mixed-Mode Primesep 100Acetonitrile/Water with H₂SO₄ bufferUV (200 nm) sielc.com
Ion-Exchange (Anion) BIST B+Acetonitrile with H₂SO₄ bufferUV (210 nm) sielc.com
2D-LC (SEC-HILIC) Size Exclusion & HILICIsocratic followed by fast gradientMass Spectrometry nih.gov

This interactive table allows for sorting by column.

Through the rigorous application of these chromatographic methods, the final purity of the L-Histidine:HCl:H2O (¹⁵N₃) product is established, ensuring that it is free from significant chemical contaminants that could interfere with its intended scientific use. alexandraatleephillips.com

Advanced Spectroscopic Applications of L Histidine:hcl:h2o 15n3

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile analytical technique that exploits the magnetic properties of atomic nuclei. For complex biological molecules like histidine, the use of isotopically labeled compounds such as L-Histidine:HCl:H₂O (¹⁵N₃) is crucial for simplifying spectra and extracting precise structural and dynamic information.

Solid-State NMR (SSNMR) for Structural and Dynamic Insights

Solid-state NMR is indispensable for studying molecules in their native, solid form, such as in crystalline powders or as part of larger biological assemblies. This technique provides information that is often inaccessible in solution-state NMR.

The chemical shift of a nucleus in a solid is not a single value but a tensor, reflecting the orientation-dependent interaction of the nucleus with the external magnetic field. This property, known as Chemical Shift Anisotropy (CSA), provides a wealth of information about the local electronic environment and three-dimensional structure. nih.gov The ¹⁵N CSA tensor is described by its three principal components (δ₁₁, δ₂₂, δ₃₃), which define the magnitude and orientation of the chemical shift interaction. uni-tuebingen.de

In L-histidine·HCl·H₂O, the ¹⁵N CSA tensors of the two imidazole (B134444) nitrogens (Nδ1 and Nε2) and the amino nitrogen (Nα) are highly sensitive to their chemical environment. acs.org Analysis of these tensors allows for the precise determination of bond angles and the orientation of the imidazole ring relative to the rest of the molecule. nih.gov The principal values of the ¹⁵N chemical shift tensors for L-histidine hydrochloride monohydrate have been determined through solid-state NMR experiments. acs.org For instance, the ¹⁵Nδ1 CSA has been found to be around -210 ppm in a zinc-coordinating histidine side chain, which is slightly larger than that of a non-metal coordinating histidine. nih.gov

Table 1: Representative ¹⁵N Chemical Shift Tensor Principal Values for L-Histidine·HCl·H₂O

Siteδ₁₁ (ppm)δ₂₂ (ppm)δ₃₃ (ppm)Isotropic Shift (δiso) (ppm)
Nδ123518580167
Nε224019075168
55301032

Note: These values are representative and can vary based on the specific crystalline form and experimental conditions.

The imidazole side chain of histidine can exist in three protonation states: cationic (both nitrogens protonated), neutral (Nτ-H or Nπ-H tautomer), or anionic. nih.govmeihonglab.com The ¹⁵N chemical shifts of the imidazole nitrogens are exquisitely sensitive to these protonation states and the tautomeric form. nih.govnih.gov

In the cationic form, found at low pH, both Nδ1 and Nε2 are protonated, resulting in characteristic ¹⁵N chemical shifts. nih.govmeihonglab.com In the neutral form, which is prevalent around physiological pH, two tautomers can exist: the Nε2-protonated (τ) tautomer and the Nδ1-protonated (π) tautomer. nih.gov Solid-state NMR studies on ¹⁵N-labeled histidine have shown that the ¹⁵N chemical shifts can definitively distinguish between these states. nih.govnih.gov For example, the isotropic ¹⁵N chemical shift of a protonated nitrogen is significantly different from that of an unprotonated nitrogen. nih.gov This sensitivity allows researchers to determine the pKa values of the imidazole ring and to study how the local environment influences the tautomeric equilibrium. capes.gov.br

Table 2: Typical ¹⁵N Isotropic Chemical Shifts for Different Protonation and Tautomeric States of the Histidine Imidazole Ring

StateNδ1 Chemical Shift (ppm)Nε2 Chemical Shift (ppm)
Cationic (protonated)~170~175
Neutral (τ tautomer)~165~240 (protonated)
Neutral (π tautomer)~235 (protonated)~160

Note: These are approximate values and can be influenced by hydrogen bonding and other environmental factors.

Hydrogen bonds play a critical role in determining the structure and function of biological molecules. ¹⁵N solid-state NMR is a powerful technique for characterizing hydrogen bonds involving nitrogen atoms. The ¹⁵N chemical shift, particularly the CSA, is sensitive to the geometry and strength of hydrogen bonds. nih.govnih.gov

In L-histidine·HCl·H₂O, the ¹⁵N-labeled sites (Nα, Nδ1, and Nε2) are all involved in a complex network of hydrogen bonds with neighboring molecules and water. nih.govscispace.com By analyzing the ¹⁵N chemical shifts and their correlation with proton chemical shifts in 2D ¹⁵N-¹H correlation spectra, the specific hydrogen bonding partners can be identified. nih.gov For instance, studies have used ¹⁵N-¹H chemical shift correlations to investigate the hydrogen-bonding partner of the proton-conducting histidine in the influenza M2 proton channel. nih.gov The strength of a hydrogen bond can also be inferred from the N-H bond length, which can be indirectly probed by NMR. nih.gov

The application of advanced multi-dimensional NMR techniques significantly enhances the level of detail that can be obtained from ¹⁵N-labeled L-histidine.

Magic Angle Spinning (MAS) NMR: This is a fundamental technique in solid-state NMR that involves spinning the sample at a specific angle (the "magic angle") to average out the anisotropic interactions, leading to narrower spectral lines and improved resolution. researchgate.net

Heteronuclear Correlation (HETCOR) Spectroscopy: 2D HETCOR experiments, such as ¹H-¹⁵N HETCOR, correlate the chemical shifts of directly bonded or spatially close nuclei. osti.gov In the context of ¹⁵N-labeled histidine, this experiment is crucial for assigning the resonances of specific nitrogen and proton pairs, providing direct evidence of connectivity and proximity. researchgate.netosti.gov

Dynamic Nuclear Polarization (DNP)-enhanced NMR: DNP is a technique that dramatically enhances the signal intensity in NMR experiments, often by several orders of magnitude. researchgate.net This is particularly beneficial for studying insensitive nuclei like ¹⁵N at natural abundance or in very small sample quantities. DNP-enhanced MAS NMR has been used to study the structure of materials like L-histidine hydrochloride monohydrate. researchgate.net

These advanced experiments, often used in combination, provide a comprehensive picture of the molecular structure, including internuclear distances and torsion angles. nih.govosti.govnih.gov

Solid-state NMR can provide detailed insights into molecular motions occurring over a wide range of timescales. nih.gov For ¹⁵N-labeled histidine, the dynamics of the imidazole ring and the amino group can be investigated by measuring ¹⁵N relaxation parameters, such as the spin-lattice relaxation time (T₁), and by analyzing the temperature dependence of the NMR spectra. nih.gov

For example, the mobility of histidine side chains can be analyzed using ¹⁵N NMR relaxation and cross-correlation data. nih.gov Such studies can determine order parameters (S²), which quantify the degree of motional restriction of a particular molecular group. nih.gov These dynamic parameters are crucial for understanding the entropic contributions to molecular interactions and biological function. nih.gov

Solution-State NMR for Conformational and Interaction Studies

The incorporation of nitrogen-15 (B135050) (¹⁵N) into L-histidine provides a powerful, non-invasive probe for solution-state Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed investigations into protein structure, dynamics, and molecular interactions. The imidazole side chain of histidine plays a crucial role in the function of many proteins, participating in catalysis, metal binding, and protein-protein interactions. Its properties are often modulated by its protonation state, which has a pKa near physiological pH. However, the protons on the imidazole nitrogen atoms often undergo rapid exchange with the solvent, making them difficult to observe with standard proton NMR techniques. nih.gov

By labeling L-histidine with ¹⁵N, researchers can utilize heteronuclear NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, to directly observe the nitrogen atoms and their attached protons. nih.govduke.edu This approach overcomes the challenges of rapid solvent exchange, particularly when hydrogen bonding slows the exchange rate, allowing for the detection of labile ¹H nuclei. nih.gov These experiments provide residue-specific information on the local chemical environment, conformational changes, and intermolecular interactions of histidine residues within a protein, even in large and complex systems. nih.gov For instance, studies on the Egr-1 zinc-finger protein complexed with DNA have successfully used ¹⁵N-labeled histidine to probe the mobility and interactions of specific histidine side chains at the protein-DNA interface, revealing that these residues are strongly restricted in their motion upon binding. nih.gov

Assignment of ¹⁵N Resonances in L-Histidine and its Derivatives

The foundational step for any detailed NMR study is the unambiguous assignment of resonances to specific nuclei within the molecule. For proteins containing ¹⁵N-labeled histidine, this involves assigning the ¹⁵N chemical shifts of the backbone amide group and the side chain imidazole nitrogens (Nδ1 and Nε2). The assignment process typically relies on a suite of multidimensional NMR experiments that correlate the ¹⁵N nucleus with neighboring ¹H and ¹³C nuclei whose resonances can be traced sequentially through the protein backbone. mpg.de

Techniques like the 15N-NOESY-HSQC and 15N-TOCSY-HSQC are instrumental in this process for smaller proteins labeled only with ¹⁵N. The NOESY experiment connects NH groups that are close in space (within ~5-7 Å), while the TOCSY experiment links the backbone NH group to all the side-chain protons of the same residue, helping to identify the amino acid type. protein-nmr.org.uk For larger proteins, triple-resonance experiments (e.g., HNCACB, HNCA) on samples uniformly labeled with both ¹³C and ¹⁵N are essential. nih.gov These experiments create correlations that link the backbone atoms of adjacent residues, allowing for a sequential walk through the protein chain to assign each residue's resonances. mpg.de

The chemical shifts of the ¹⁵N nuclei in histidine are highly sensitive to their local environment, including protonation state, hydrogen bonding, and metal coordination. In ¹H-¹⁵N HSQC spectra of proteins, the signals from the imidazole Nδ1-H groups of histidine are often observed in a distinct spectral region. For example, in the Egr-1 zinc-finger–DNA complex, these signals appear at approximately 178 ppm for ¹⁵N and 14.2 ppm for ¹H. nih.gov The assignment of these resonances is critical for interpreting structural and dynamic data.

Table 1: Representative ¹⁵N and ¹H Chemical Shifts for Histidine Resonances in a Protein Context.

NucleiProtein Context¹⁵N Chemical Shift (ppm)¹H Chemical Shift (ppm)Reference
Nδ1-H Egr-1 zinc-finger–DNA complex~178~14.2 nih.gov
Backbone Amide N-H HPr from Staphylococcus carnosusVariesVaries nih.gov
Backbone Amide N-H Ubiquitin105 - 1306.0 - 10.5 duke.edu

Note: Chemical shifts are highly dependent on the specific chemical environment, including pH, temperature, and neighboring residues.

Kinetic and Thermodynamic Studies of pH-Dependent Equilibria

The imidazole side chain of histidine, with its pKa value typically between 6.0 and 7.0, acts as a biological pH sensor. This property is fundamental to the mechanism of many enzymes and the stability of numerous proteins. ¹⁵N NMR spectroscopy is an exceptionally powerful tool for studying the kinetics and thermodynamics of these pH-dependent processes at an atomic level. nih.gov

By monitoring the ¹⁵N chemical shifts of the imidazole nitrogens as a function of pH, one can directly observe the protonation/deprotonation equilibrium. A plot of the chemical shift versus pH yields a sigmoidal titration curve, from which the pKa value of an individual histidine residue can be accurately determined. nih.gov This is a significant advantage over methods that measure average properties, as it provides site-specific information even for multiple histidine residues within a single protein. nih.gov

Beyond determining thermodynamic parameters like pKa, ¹⁵N NMR can also provide insights into the kinetics of proton exchange and conformational changes. nih.gov Line shape analysis of the NMR signals can reveal the rates of exchange between the protonated and deprotonated states. If the exchange is slow on the NMR timescale, separate peaks are observed for each state. If the exchange is fast, a single, population-weighted average peak is seen. In the intermediate exchange regime, the peaks become broadened, and analysis of this broadening can yield the kinetic rate constants. nih.gov These kinetic data are vital for understanding enzyme catalytic cycles and the dynamic processes that govern protein function and stability in response to environmental pH changes. nih.govnih.gov

Mass Spectrometry (MS) in ¹⁵N₃ L-Histidine Research

The use of L-histidine fully labeled with three ¹⁵N atoms (L-Histidine-¹⁵N₃) has become a cornerstone of modern mass spectrometry-based proteomics and metabolomics. invivochem.com In MS, the incorporation of stable isotopes creates a predictable mass shift in the molecule and any peptide or protein containing it. This mass difference allows the labeled compound to be distinguished from its unlabeled ("light") counterpart, providing a powerful tool for accurate and sensitive quantification. medchemexpress.comyoutube.com L-Histidine-¹⁵N₃ serves as an ideal internal standard and a metabolic label due to its chemical identity with natural histidine, ensuring it behaves identically during sample preparation, chromatography, and ionization, thus minimizing experimental variability. thermofisher.comnih.gov

Quantitative Proteomics and Metabolomics Applications

In the broad fields of quantitative proteomics and metabolomics, ¹⁵N₃-L-histidine is employed to precisely measure changes in the abundance of proteins and metabolites across different biological states. rsc.orgnih.govresearchgate.net By introducing a known quantity of the "heavy" labeled histidine or by metabolically incorporating it into the entire proteome, researchers can use the ratio of heavy to light signals in the mass spectrometer to determine relative or absolute quantities. nih.govnih.gov This approach is fundamental for comparing healthy versus diseased tissues, studying the effects of drug treatments, or elucidating metabolic pathways. thermofisher.com The targeted enrichment of histidine-containing peptides, sometimes used in conjunction with isotopic labeling, can further simplify complex samples and improve the accuracy of quantification for specific subsets of the proteome. rsc.org

Isotope-dilution mass spectrometry (IDMS) is a gold-standard analytical method for quantification, and ¹⁵N-labeled L-histidine is an exemplary internal standard for this technique. nih.govnih.gov The method involves adding a precisely known amount of the ¹⁵N₃-L-histidine (the "spike") to a biological sample (e.g., plasma) at the earliest stage of analysis. nih.gov The heavy standard and the endogenous light analyte are then extracted and analyzed together by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov

Because the standard and analyte are chemically identical, any sample loss during purification or variability in ionization efficiency affects both equally. Quantification is achieved by measuring the intensity ratio of the mass spectral signals for the labeled and unlabeled forms and comparing this to a calibration curve. nih.gov This method provides exceptional accuracy and precision for determining the concentration of histidine and related metabolites. For example, a stable IDMS method using labeled histidine demonstrated high linearity and low coefficients of variation for measuring histidine in human plasma. nih.gov

Table 2: Performance Characteristics of an Isotope-Dilution Mass Spectrometry Method for L-Histidine Quantification in Human Plasma.

ParameterFindingReference
Internal Standards Used L-[3-¹⁵N, 5,β,β-²H₃]histidine, DL-[1,3-¹⁵N₂, 5,α,β,β-²H₄]histidine nih.gov
Linear Range 5-2000 ng/mL nih.gov
Correlation Coefficient (r) 0.9999 nih.gov
Intra-assay CV (%) 1.1 - 3.9 nih.gov
Inter-assay CV (%) 1.1 - 3.9 nih.gov

CV: Coefficient of Variation. Data adapted from a study developing a diagnostic method for histidinemia.

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful and widely used strategy for quantitative proteomics, and it heavily relies on amino acids labeled with stable isotopes like ¹⁵N and ¹³C. thermofisher.comnih.gov In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the inclusion of either "light" (natural abundance) or "heavy" (isotope-labeled) essential amino acids, such as arginine, lysine (B10760008), and potentially histidine. nih.govthermofisher.com

Over several cell divisions, the heavy amino acids become fully incorporated into all newly synthesized proteins in one cell population. researchgate.net The cell populations can then be subjected to different treatments (e.g., drug vs. placebo). Afterwards, the light and heavy cell lysates are combined in a 1:1 ratio. thermofisher.com This mixture is then digested, typically with trypsin, and analyzed by MS. Because light and heavy peptides are chemically identical, they co-elute during chromatography but are separated in the mass spectrum by a characteristic mass difference. The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of that protein in the two cell populations. thermofisher.comresearchgate.net

While arginine and lysine are the most common amino acids used in SILAC due to the specificity of trypsin, the inclusion of labeled histidine can enhance peptide coverage. thermofisher.com The principles of SILAC are also extended to in-vivo studies in organisms (SILIA), where an isotopically labeled diet or labeled amino acids are administered to an animal to achieve metabolic labeling of its proteome for comparative analysis.

Table 3: Compounds Mentioned in the Article

Compound Name Formula Other Designations
L-Histidine:HCl:H2O (<5% D) (15N3) C₆H₉¹⁵N₃O₂·HCl·H₂O L-Histidine, hydrochloride, monohydrate, ¹⁵N-labeled
L-Histidine C₆H₉N₃O₂ (S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid
L-Arginine C₆H₁₄N₄O₂
L-Lysine C₆H₁₄N₂O₂
Urocanic Acid C₆H₆N₂O₂
N-acetoxysuccinamide C₆H₇NO₄

Elucidation of Reaction Mechanisms and Metabolite Identification

The stable isotope-labeled compound, L-Histidine:HCl:H2O (¹⁵N₃), serves as a powerful tool in advanced spectroscopic studies for elucidating complex biochemical reaction mechanisms and identifying novel metabolites. The incorporation of three ¹⁵N atoms into the histidine molecule provides a distinct mass signature that allows researchers to trace the metabolic fate of histidine in biological systems with high precision.

In metabolic flux analysis, ¹⁵N-labeled compounds are introduced into cells or organisms, and their incorporation into various metabolites is monitored over time. nih.gov Mass spectrometry (MS) is the primary analytical technique employed for this purpose. As the ¹⁵N-labeled histidine is processed through metabolic pathways, the heavy nitrogen atoms are retained in the resulting products. This enables the differentiation of newly synthesized metabolites from the pre-existing unlabeled pool. nih.gov

The known metabolic pathways of histidine include its degradation to glutamate (B1630785) and its role as a precursor for histamine (B1213489). chemicalbook.comsigmaaldrich.com By using ¹⁵N₃-histidine, scientists can track the flow of the nitrogen atoms through these pathways. For instance, the identification of ¹⁵N-containing glutamate or histamine in a biological sample after administration of labeled histidine confirms the activity of these specific metabolic routes. Furthermore, the detection of other ¹⁵N-labeled molecules can lead to the discovery of previously unknown metabolic pathways or the identification of unexpected products of histidine metabolism, such as the dipeptide Glutaminylhistidine. hmdb.ca

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique that benefits from ¹⁵N labeling. rsc.org Two-dimensional ¹H-¹⁵N heteronuclear NMR experiments can be used to identify and quantify nitrogen-containing metabolites in complex mixtures like cell extracts. rsc.org The distinct chemical shifts of the ¹⁵N nuclei in different molecular environments provide detailed structural information, aiding in the unambiguous identification of metabolites. researchgate.net

Tracking ¹⁵N-Labeled Fragments in Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a crucial technique for determining the structure of molecules, including peptides and metabolites. In a typical MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented into smaller product ions. The resulting fragmentation pattern provides a fingerprint that can be used to identify the molecule and deduce its structure.

The use of ¹⁵N-labeled compounds like L-Histidine:HCl:H2O (¹⁵N₃) significantly enhances the power of MS/MS for structural elucidation. nih.gov When a peptide containing a ¹⁵N₃-histidine residue is fragmented, the resulting product ions will either retain the labeled nitrogen atoms or not, depending on the cleavage site. This results in a predictable mass shift in the fragments containing the ¹⁵N-labeled histidine side chain. nih.govnist.gov

For example, in the fragmentation of a peptide containing histidine, characteristic b and y ions are formed. By comparing the mass spectra of the unlabeled peptide with its ¹⁵N-labeled counterpart, researchers can definitively identify which fragments contain the histidine residue. nih.gov The mass of a fragment containing the ¹⁵N₃-histidine will be increased by three Daltons compared to the same fragment from the unlabeled peptide. This allows for the precise localization of the histidine residue within the peptide sequence and helps to resolve ambiguities in the interpretation of the fragmentation data.

This ability to track labeled fragments is particularly valuable in identifying sites of post-translational modifications. Oxidation of histidine, for example, can alter the fragmentation pattern of a peptide. nih.gov By using ¹⁵N-labeled histidine, any changes in the fragmentation of histidine-containing fragments can be confidently attributed to the modification.

Table 1: Theoretical Mass Shift of Peptide Fragments Containing L-Histidine(¹⁵N₃)

Fragment TypePresence of HistidineExpected Mass Shift (Da)
b-ionC-terminal to Histidine+3
y-ionN-terminal to Histidine+3
Internal FragmentContaining Histidine+3
Immonium IonFrom Histidine+3

Complementary Spectroscopic Techniques

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of ¹⁵N-Labeled Imidazole

Infrared (IR) and Raman spectroscopy are powerful techniques for studying the vibrational modes of molecules, providing insights into their structure and bonding. The imidazole ring of histidine is of particular interest due to its involvement in enzymatic catalysis and metal coordination. sigmaaldrich.com Isotopic labeling with ¹⁵N in the imidazole ring of histidine serves as a precise probe for vibrational analysis.

The vibrational frequencies of a molecule are determined by the masses of its atoms and the strength of its chemical bonds. When ¹⁴N atoms in the imidazole ring are replaced with the heavier ¹⁵N isotope, the vibrational modes involving the nitrogen atoms will shift to lower frequencies. This isotopic shift can be accurately predicted and measured, allowing for the unambiguous assignment of specific vibrational bands to the imidazole ring. acs.org

For instance, the C=N stretching and N-H bending vibrations of the imidazole ring are sensitive to ¹⁵N substitution. researchgate.netresearchgate.net By comparing the IR or Raman spectra of unlabeled histidine with ¹⁵N₃-histidine, these specific bands can be identified with high confidence. This is particularly useful in complex systems like proteins, where numerous vibrational bands from different amino acid residues overlap.

Raman spectroscopy, especially resonance Raman, can be used to selectively enhance the vibrational signals of the imidazole ring when it is part of a chromophore or coordinated to a metal ion. acs.org The combination of resonance Raman and ¹⁵N-labeling provides a highly specific tool to study the local environment and bonding of the histidine imidazole ring in proteins. Changes in the vibrational frequencies upon substrate binding or in different functional states of the protein can be monitored, providing dynamic information about the role of histidine in the protein's function.

Table 2: Representative Vibrational Modes of Imidazole and Expected Shifts upon ¹⁵N Labeling

Vibrational ModeTypical Frequency Range (cm⁻¹) (Unlabeled)Expected Shift upon ¹⁵N Labeling
N-H Stretch3200-3500Shift to lower frequency
C=N Stretch1600-1680Shift to lower frequency
Ring Breathing1000-1300Shift to lower frequency
C-H Bend (in-plane)1000-1200Minor shift
C-H Bend (out-of-plane)800-900Minor shift

L Histidine:hcl:h2o 15n3 in Biochemical Pathway Elucidation and Mechanistic Studies

Investigation of Nitrogen Metabolism and Amino Acid Cycling

The study of nitrogen metabolism is fundamental to understanding cellular growth, regulation, and disease. L-Histidine labeled with ¹⁵N is instrumental in these investigations, enabling precise tracking of nitrogen flow and the dynamics of amino acid pools within biological systems.

Metabolic Flux Analysis (MFA) in Microbial and Cellular Systems

Metabolic Flux Analysis (MFA) is a quantitative approach used to determine the rates of metabolic reactions in a biological system. medchemexpress.com The use of stable isotope tracers, such as ¹⁵N-labeled compounds, is a cornerstone of MFA. medchemexpress.com When L-Histidine:HCl:H₂O (¹⁵N₃) is introduced into a cell culture or microbial system, the ¹⁵N atoms are incorporated into various downstream metabolites. By analyzing the isotopic enrichment in these metabolites using techniques like mass spectrometry, researchers can quantify the flux through different metabolic pathways. nih.gov

This approach has been pivotal in understanding how cells redistribute their metabolic resources under different conditions. For instance, ¹³C and ¹⁵N co-labeling experiments have been employed to simultaneously quantify both carbon and nitrogen fluxes, offering a more comprehensive view of cellular metabolism. nih.gov Such studies are crucial for identifying metabolic bottlenecks and understanding the interplay between different pathways, which is vital for fields like biotechnology and disease research. medchemexpress.comnih.gov

Tracing of Nitrogen Flow and Turnover Rates

The incorporation of ¹⁵N from labeled L-histidine allows for the direct measurement of nitrogen flow and the turnover rates of proteins and other nitrogen-containing molecules. By monitoring the rate at which ¹⁵N is incorporated into the total protein pool or specific proteins, scientists can determine the rates of protein synthesis and degradation. nih.gov This information is critical for understanding how organisms adapt to changes in their environment or to pathological states.

Studies using ¹⁵N-labeled amino acids have provided valuable data on whole-body protein metabolism and the essentiality of certain amino acids. nih.govmdpi.com For example, research on the effects of histidine depletion has utilized ¹⁵N-labeled compounds to monitor changes in protein turnover. nih.gov Furthermore, compound-specific isotope analysis of amino acids, including histidine, helps in tracing the metabolic modifications in organisms in response to environmental variations. nih.gov

Enzymatic Reaction Mechanism Determination

The unique chemical properties of histidine, particularly its imidazole (B134444) side chain, make it a frequent participant in enzyme active sites, where it often plays a direct role in catalysis. numberanalytics.comnih.gov L-Histidine:HCl:H₂O (¹⁵N₃) is an invaluable tool for dissecting the intricate mechanisms of these enzymatic reactions.

Studies on Histidine Ammonia-Lyase (HAL) and Related Enzymes

Histidine ammonia-lyase (HAL) is an enzyme that catalyzes the first step in the major catabolic pathway of histidine, the non-oxidative deamination of L-histidine to urocanic acid and ammonia (B1221849). nih.govebi.ac.uk The use of ¹⁵N-labeled histidine has been instrumental in studying the mechanism of this and related ammonia-lyases. By analyzing the kinetic isotope effects (KIEs) with ¹⁵N-labeled substrates, researchers can gain insights into the transition state of the reaction and the nature of bond-breaking and bond-forming steps.

For example, studies on phenylalanine ammonia-lyase, an enzyme with a similar mechanism, have utilized ¹⁵N isotope effects to distinguish between different possible reaction mechanisms, such as concerted, carbanion, or carbonium ion pathways. nih.gov These studies provide a detailed picture of the chemical events occurring at the enzyme's active site.

Elucidation of Catalytic Intermediates and Rate-Determining Steps using Isotope Effects

Isotope effects are a sensitive probe of reaction mechanisms. The substitution of ¹⁴N with ¹⁵N can alter the rate of a chemical reaction if the nitrogen atom is involved in a bond-breaking or bond-forming event in the rate-determining step. By measuring these ¹⁵N kinetic isotope effects, scientists can identify the rate-limiting steps in an enzymatic reaction. nih.gov

This technique has been applied to various enzymes to understand their catalytic strategies. The magnitude of the isotope effect can provide information about the geometry of the transition state and the degree of bond cleavage at that stage of the reaction.

Proton Transfer Dynamics in Enzyme Active Sites

The imidazole side chain of histidine has a pKa near physiological pH, allowing it to act as both a proton donor and acceptor in enzymatic reactions. acs.orgnih.gov This proton shuttle ability is crucial for the catalytic function of many enzymes. acs.orgnih.gov The use of ¹⁵N-labeled histidine, often in conjunction with nuclear magnetic resonance (NMR) spectroscopy, allows for the detailed investigation of these proton transfer dynamics. acs.orgnih.gov

By observing the changes in the NMR signals of the ¹⁵N nuclei in the imidazole ring as a function of pH, researchers can determine the pKa values of the individual nitrogen atoms and the kinetics of proton exchange. acs.orgnih.govnih.gov This information is critical for understanding how the enzyme's active site environment modulates the reactivity of the histidine residue to facilitate catalysis. acs.orgnih.gov

Interactive Data Table: Applications of L-Histidine:HCl:H₂O (¹⁵N₃) in Biochemical Research

Research AreaTechniqueKey Findings
Metabolic Flux AnalysisMass Spectrometry, NMRQuantifies the flow of nitrogen through metabolic pathways, revealing cellular resource allocation.
Protein TurnoverIsotope Ratio Mass SpectrometryDetermines the rates of protein synthesis and degradation, providing insights into metabolic adaptation.
Enzyme MechanismKinetic Isotope EffectsElucidates transition state structures and identifies rate-determining steps in enzymatic reactions.
Proton Transfer DynamicsNMR SpectroscopyCharacterizes the role of histidine as a proton shuttle in enzyme active sites.

Biosynthesis and Degradation Pathways of L-Histidine

The metabolism of L-histidine is characterized by two primary, opposing pathways: its synthesis and its breakdown. The biosynthetic route, essential in microorganisms and plants, is a complex, multi-step process that builds the imidazole ring and attaches the amino acid backbone. wikipedia.orgnih.gov In contrast, the degradation pathway, which occurs in many organisms including mammals, catabolizes L-histidine into glutamate (B1630785), allowing it to enter central carbon metabolism. nih.govnews-medical.net The use of isotopically labeled compounds, particularly L-Histidine:HCl:H2O (15N3), is instrumental in dissecting these pathways, enabling researchers to trace the flow of nitrogen atoms, identify intermediates, and quantify metabolic flux. wikipedia.org

Pathway Reconstruction and Identification of Key Enzymatic Steps

Isotopic labeling is a powerful technique for tracking the course of an isotope through a metabolic pathway or reaction. wikipedia.org By replacing specific atoms with their stable isotopes, such as replacing 14N with 15N, scientists can follow the labeled atoms through the various biochemical transformations. L-Histidine:HCl:H2O (15N3) contains the stable isotope 15N at all three nitrogen positions in the histidine molecule. This comprehensive labeling allows for unambiguous tracking of the nitrogen atoms derived from histidine using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

L-Histidine Biosynthesis

The biosynthesis of L-histidine is a well-studied anabolic pathway, particularly in prokaryotes like Escherichia coli and Salmonella typhimurium, as well as in plants. wikipedia.orgnih.gov It is an energetically costly process that begins with phosphoribosyl pyrophosphate (PRPP) and adenosine (B11128) triphosphate (ATP). bioone.org The pathway proceeds through ten sequential enzymatic steps to produce L-histidine. wikipedia.org While the labeled end-product L-Histidine (15N3) is not used to trace the forward synthesis pathway itself, it serves as a critical analytical tool. It can be used as an internal standard for accurately quantifying the rate of de novo histidine synthesis and for studying regulatory mechanisms, such as the feedback inhibition of the first enzyme, ATP-phosphoribosyl transferase, by the final product, L-histidine. wikipedia.orgresearchgate.net

The reconstruction of this pathway has identified a series of key enzymes that catalyze each specific step. In some organisms, several of these catalytic activities are fused into multifunctional enzymes. wikipedia.org

Table 1: Key Enzymatic Steps in L-Histidine Biosynthesis This table is based on pathways studied in microorganisms like E. coli.

StepEnzyme NameGene (E. coli)Substrate(s)Product(s)
1ATP-phosphoribosyltransferasehisGATP, PRPPPhosphoribosyl-ATP (PRATP)
2Phosphoribosyl-ATP pyrophosphohydrolasehisEPRATPPhosphoribosyl-AMP (PRAMP)
3Phosphoribosyl-AMP cyclohydrolasehisIPRAMPPhosphoribulosylformimino-AICAR-P
4ProFAR IsomerasehisAPhosphoribulosylformimino-AICAR-PPRFAR
5Imidazole glycerol (B35011) phosphate (B84403) synthasehisH, hisFPRFAR, GlutamineImidazole glycerol phosphate (IGP), AICAR, Glutamate
6Imidazoleglycerol-phosphate dehydratasehisBImidazole glycerol phosphate (IGP)Imidazoleacetol-phosphate (IAP)
7L-histidinol-phosphate aminotransferasehisCIAP, GlutamateL-histidinol-phosphate, α-Ketoglutarate
8Histidinol-phosphate phosphatasehisB/hisN*L-histidinol-phosphateL-histidinol
9L-histidinol dehydrogenase (oxidation 1)hisDL-histidinolL-histidinal
10L-histidinol dehydrogenase (oxidation 2)hisDL-histidinalL-histidine
Note: In E. coli, the hisB gene product is a bifunctional enzyme catalyzing steps 6 and 8. In other organisms like Corynebacterium glutamicum, these steps are catalyzed by separate enzymes (HisB and HisN). nih.gov

L-Histidine Degradation

The primary pathway for L-histidine catabolism in most organisms converts the amino acid into glutamate. nih.gov This allows its carbon skeleton to be utilized in the citric acid cycle for energy production or for gluconeogenesis. news-medical.net The pathway involves four key enzymatic steps.

The use of L-Histidine:HCl:H2O (15N3) is particularly effective for elucidating this degradation pathway. When an organism or cell culture is supplied with 15N3-labeled histidine, the heavy nitrogen isotopes act as tracers. wikipedia.org Researchers can then analyze the cellular components to find which molecules have incorporated the 15N. The detection of 15N in the sequence of intermediates—urocanate, 4-imidazolone-5-propionate, and N-formiminoglutamate (FIGLU)—and in the final product, glutamate, provides direct evidence for the pathway's operation and connectivity. nih.govnih.gov Furthermore, this method can trace the fate of the formimino group's nitrogen, which is transferred to tetrahydrofolate (THF), a crucial step in one-carbon metabolism. nih.govnews-medical.net

Table 2: Key Enzymatic Steps in L-Histidine Degradation

StepEnzyme NameSubstrate(s)Product(s)
1Histidine ammonia-lyase (Histidase)L-histidineUrocanic acid, Ammonia
2Urocanate hydratase (Urocanase)Urocanic acid, H₂O4-Imidazolone-5-propionate
3Imidazolonepropionase4-Imidazolone-5-propionate, H₂ON-Formimino-L-glutamate (FIGLU)
4Glutamate formiminotransferaseN-Formimino-L-glutamate, Tetrahydrofolate (THF)L-glutamate, 5-Formiminotetrahydrofolate

Applications in Protein and Peptide Structural Biology

Site-Directed and Uniform Isotopic Labeling of Proteins with ¹⁵N₃ L-Histidine

Isotopic labeling of proteins with ¹⁵N₃ L-Histidine can be achieved through two primary methods: site-directed and uniform labeling. These techniques are crucial for NMR studies, especially for large proteins and complex biological systems. nih.gov

Site-directed labeling involves the introduction of ¹⁵N₃ L-Histidine at specific positions within a protein sequence. This is often accomplished using auxotrophic expression hosts or cell-free protein synthesis systems. This method is particularly advantageous for focusing on specific regions of a protein, such as an active site or a protein-protein interaction interface. By selectively labeling histidine residues, the complexity of the NMR spectrum is significantly reduced, facilitating resonance assignment and detailed analysis of the labeled sites.

Uniform labeling entails the incorporation of ¹⁵N₃ L-Histidine throughout the entire protein. This is typically achieved by growing the protein-expressing organism in a minimal medium where the sole nitrogen source is ¹⁵N-labeled. iaea.org Uniform labeling is essential for obtaining a global view of the protein's structure and dynamics. It allows for the observation of all histidine residues within the protein, providing comprehensive information about their local environments and involvement in various molecular processes. For large proteins, uniform labeling is often combined with deuteration to reduce NMR signal broadening, thereby improving spectral resolution and sensitivity. nih.govresearchgate.net

A general method for stable-isotope labeling of large proteins has been developed that is effective for both residue-specific and uniform labeling on a highly deuterated background. nih.gov This approach ensures high levels of deuteration, minimal cross-labeling, and high protein yields, which are critical for NMR studies of structures larger than 150 kDa. nih.gov

Probing Histidine Residues in Protein Structure, Function, and Dynamics

The unique properties of the histidine imidazole (B134444) side chain, which can exist in different protonation and tautomeric states, make it a versatile residue in protein function. nih.gov ¹⁵N NMR spectroscopy of proteins labeled with ¹⁵N₃ L-Histidine provides a sensitive probe to investigate the roles of histidine residues in various biological processes. nih.govmeihonglab.comnih.govnih.gov

Characterization of Histidine Environment in Protein Active Sites

The chemical shifts of the ¹⁵N nuclei in the imidazole ring of histidine are highly sensitive to the local environment, including protonation state, hydrogen bonding, and interactions with other residues. nih.govmeihonglab.com This sensitivity allows for the detailed characterization of histidine residues within protein active sites. For instance, in the Fe-containing superoxide (B77818) dismutase (FeSOD), ¹⁵N-NMR was used to observe histidine side chains in and around the active site, providing insights into the electronic structure of the Fe(II) center and the effects of mutations. nih.gov The ¹⁵N chemical shifts can distinguish between protonated and non-protonated nitrogen atoms, as well as identify hydrogen bonding interactions. nih.gov

Role of Histidine in Metal-Binding Proteins and Heme Coordination

Histidine residues are frequently involved in the coordination of metal ions in metalloproteins and heme groups in hemoproteins. nih.govpnas.org ¹⁵N NMR spectroscopy of ¹⁵N₃ L-Histidine labeled proteins is a powerful technique to study these interactions. The coordination of a metal ion to the imidazole nitrogen causes significant changes in the ¹⁵N chemical shifts, providing direct evidence of binding.

In a study of the Egr-1 zinc-finger – DNA complex, it was found that the zinc-coordinating histidine side chains that directly interact with DNA phosphates are severely restricted in their mobility. nih.gov Solid-state NMR studies have been employed to investigate the interaction between histidine and Zn(II) across a wide pH range, revealing different coordination modes depending on the pH. acs.orgnih.gov

In heme proteins, histidine often serves as an axial ligand to the heme iron. nih.gov ¹⁵N NMR can be used to probe the coordination state of the heme iron and the nature of the iron-histidine bond. acs.org For example, in the CO-bound form of the heme detoxification protein (HDP), two distinct heme coordination structures were identified, one of which involves a histidine ligand. nih.gov Cleavage of the iron-histidine bond, a crucial event in the activation of some gas sensor proteins, can also be monitored by observing changes in the ¹⁵N NMR spectrum.

Conformational Changes and Ligand Interactions via ¹⁵N Shifts

The binding of ligands or changes in protein conformation can induce alterations in the local environment of histidine residues, which are reflected in their ¹⁵N chemical shifts. nih.gov This makes ¹⁵N NMR an excellent tool for monitoring these events. For example, in FeSOD, the binding of substrate analogs was shown to affect a glutamine residue near the active site without directly involving a specific histidine residue. nih.gov

The pressure-induced conformational changes in the histidine-containing protein HPr from Staphylococcus carnosus were investigated using 2D heteronuclear NMR spectroscopy. nih.gov The observed downfield shifts of most resonances with increasing pressure indicated generalized conformational changes, with the largest effects seen in the active center region around His15. nih.gov

Histidine's Role in Proton Shuttling Mechanisms within Enzymes

The ability of the histidine imidazole side chain to act as both a proton donor and acceptor makes it a key player in enzymatic proton shuttling mechanisms. nih.govpnas.org The protonation state and dynamics of histidine residues can be directly probed by ¹⁵N NMR. The chemical shifts of the imidazole nitrogens are highly dependent on their protonation state, with a significant difference between protonated (~170–180 ppm) and non-protonated (~250 ppm) nitrogen. nih.govacs.org

By measuring pH-dependent ¹⁵N transverse relaxation rates, the kinetics of proton exchange between histidine residues and the solvent can be determined. nih.gov These studies have revealed that proton exchange is mediated by hydronium ions at acidic and neutral pH, while hydroxide-mediated exchange dominates at basic pH. nih.gov For histidines with a pKa near neutral pH, the protonation on-rate constant can reach the diffusion limit. nih.gov Such kinetic information is critical for understanding the mechanistic role of histidine in acid/base catalysis. nih.gov For instance, in the influenza M2 proton channel, ¹⁵N NMR showed fast exchange between the protonated and unprotonated states of the imidazole ¹⁵N of His37, supporting a shuttle mechanism for proton conduction. acs.org

Structural Elucidation of Challenging Biological Systems (e.g., Membrane Proteins, Amyloids)

¹⁵N₃ L-Histidine labeling is particularly valuable for the structural elucidation of challenging biological systems like membrane proteins and amyloids, where traditional structural biology techniques often face limitations. nih.gov

Membrane Proteins: These proteins are notoriously difficult to study due to their hydrophobic nature and requirement for a membrane-like environment. nih.gov Solution NMR of uniformly ¹⁵N-labeled membrane proteins in micelles can provide high-resolution structural information. nih.gov Solid-state NMR of ¹⁵N-labeled peptides or proteins in oriented lipid bilayers can determine the alignment of helical domains relative to the membrane normal. researchgate.net For example, transmembrane helices exhibit ¹⁵N chemical shifts around 200 ppm, while helices oriented parallel to the membrane surface resonate at less than 100 ppm. researchgate.net

Amyloids: These are fibrillar protein aggregates associated with various neurodegenerative diseases. nih.gov Understanding their structure is crucial for developing therapeutic strategies. Histidine has been shown to modulate the amyloid-like assembly of peptides and can even confer enzyme-like activity to the resulting nanomaterials. nih.gov In a study of amyloid-beta (Aβ) filaments, it was found that the spatial proximity between intermolecular histidine and other residues is correlated with peroxidase-like activity, which could contribute to oxidative stress in Alzheimer's disease. nih.gov ¹⁵N NMR studies on ¹⁵N-labeled amyloid proteins can provide insights into the structure and dynamics of these aggregates, helping to unravel the molecular details of their formation and toxicity. nih.gov

Data Tables

Table 1: Representative ¹⁵N Chemical Shift Ranges for Histidine Imidazole Nitrogens

Protonation State¹⁵N Chemical Shift Range (ppm)
Protonated (Nδ1-H, Nε2-H)170 - 180
Neutral (Nδ1-H or Nε2-H)220 - 250 (for the non-protonated nitrogen)

Data compiled from references nih.govacs.orgnih.gov.

Table 2: Applications of ¹⁵N₃ L-Histidine Labeling in Different Biological Systems

Biological SystemKey Application of ¹⁵N₃ L-Histidine LabelingResearch Finding ExampleReference(s)
Fe-containing Superoxide Dismutase (FeSOD) Characterization of the active site environment.Observed all non-ligand His side chains and signals from His ligating Fe(II), providing insights into the electronic structure. nih.govnih.gov
Egr-1 Zinc-Finger – DNA Complex Probing metal coordination and side-chain dynamics.Zinc-coordinating His side chains are strongly restricted in mobility upon DNA binding. nih.gov
Influenza M2 Proton Channel Investigating proton shuttling mechanisms.Detected fast exchange of the imidazole ¹⁵N between protonated and unprotonated states, supporting a shuttle mechanism. acs.org
Membrane Proteins Determining helix orientation in lipid bilayers.Transmembrane helices show ¹⁵N shifts around 200 ppm, while surface-aligned helices are below 100 ppm. researchgate.net
Amyloid-beta (Aβ) Filaments Studying the role of histidine in amyloid assembly and activity.Intermolecular histidine proximity in Aβ filaments correlates with peroxidase-like activity. nih.gov

Computational and Theoretical Investigations of 15n3 L Histidine

Density Functional Theory (DFT) Calculations of 15N Chemical Shifts and Tensors

Density Functional Theory (DFT) has become a powerful tool for calculating the electronic structure of molecules, including NMR parameters like chemical shifts and chemical shift tensors. als-journal.com These calculations are crucial for understanding the relationship between the molecular structure and the observed NMR spectra of ¹⁵N₃ L-Histidine.

DFT calculations of ¹⁵N chemical shifts in model systems, such as dipeptides, have shown good agreement with experimental data averaged over numerous proteins. nih.govnih.gov For instance, the calculated difference in isotropic ¹⁵N chemical shifts between standard β-sheet and α-helical conformations aligns well with experimental observations. nih.govnih.gov This correlation is vital for validating the computational methods and for the accurate interpretation of experimental solid-state NMR spectra of ¹⁵N₃ L-Histidine.

The orientation and anisotropy of the ¹⁵N chemical shielding tensor calculated by DFT also fall within the range of values observed experimentally in peptides and proteins. nih.gov However, it has been noted that published ¹⁵N chemical shift values can vary significantly, by up to 22 ppm, due to the use of different reference standards. nih.gov To address this, powdered ¹⁵NH₄Cl has been proposed as a suitable external reference for ¹⁵N solid-state NMR, exhibiting a chemical shift of 39.3 ppm relative to liquid NH₃. nih.govresearchgate.net

ParameterComputational FindingExperimental CorrelationReference
Isotropic ¹⁵N Chemical Shift Difference (β-sheet vs. α-helix)0.8 to 6.2 ppm (mean of 2.7 ppm)Good agreement with averaged protein database values nih.govnih.gov
¹⁵N Chemical Shielding Tensor Orientation and AnisotropyWithin the range of experimentally observed values for peptides and proteinsConsistent with experimental data nih.gov
¹⁵N Chemical Shift ReferencingPowdered ¹⁵NH₄Cl at 39.3 ppm (vs. liquid NH₃) is a suitable external standardAddresses discrepancies of up to 22 ppm in published data nih.govresearchgate.net

The comparison between experimental and calculated NMR parameters, a field known as NMR crystallography, is a powerful method for validating crystal structures. researchgate.net For L-histidine, this approach has been successfully used to determine the crystalline structure, including the positions of hydrogen atoms, by combining solid-state NMR (ssNMR) and micro-electron diffraction (microED) data. researchgate.net

Structure tensor analysis, which examines local orientations in imaging data, further aids in the validation of molecular structures. biorxiv.org By comparing the experimentally measured ¹⁵N-¹H dipolar couplings with those calculated from proposed crystal structures, researchers can confirm the correct molecular arrangement. osti.gov For example, in uniformly ¹⁵N-labeled L-His·HCl·H₂O, the ¹⁵N-¹H dipolar couplings were determined to be 9.67 kHz and 10.41 kHz for the N-H⁺ and N-H groups in the imidazole (B134444) ring, respectively, which correspond to bond distances of 1.079 Å and 1.054 Å. osti.gov

MethodApplication to L-HistidineKey FindingsReference
NMR Crystallography (ssNMR + microED)Determination of orthorhombic L-histidine crystal structureValidated the crystal structure, including hydrogen positions. researchgate.net
¹⁵N-¹H Dipolar Coupling AnalysisMeasurement in uniformly ¹⁵N-labeled L-His·HCl·H₂ODipolar couplings of 9.67 kHz (N-H⁺) and 10.41 kHz (N-H) confirmed N-H bond distances. osti.gov

Ab Initio Molecular Dynamics and Quantum Chemical Studies

Ab initio molecular dynamics (MD) and quantum chemical calculations provide a framework for studying the dynamic and electronic properties of ¹⁵N₃ L-Histidine, offering insights that are often inaccessible through experimental methods alone. nih.gov

The imidazole side chain of histidine is a key player in hydrogen bonding and proton transfer, processes that are fundamental to its biological function. nih.gov Quantum mechanical (QM) methods have been employed to study the effects of different hydrogen bonding modes on the stability of histidine. pvamu.edu These studies indicate that models incorporating double hydrogen bonds are geometrically more stable. pvamu.edu

The chemical shifts of the imidazole nitrogens, ¹⁵Nδ1 and ¹⁵Nε2, are highly sensitive to the protonation and tautomeric state of the histidine. nih.gov The shift of a non-protonated nitrogen is around 250 ppm, while a protonated nitrogen resonates at approximately 170–180 ppm. nih.gov NMR spectroscopy is a powerful tool for investigating the kinetics of proton exchange between these states. nih.govacs.org Computational models that include explicit water molecules in the first solvation shell have shown a significant impact on the isotropic ¹⁵N chemical shift, highlighting the importance of solvation effects. nih.govnih.gov

Computational studies on isotopically labeled molecules allow for the precise calculation of these effects. For instance, in the case of dichloro(l-histidine)copper(II), DFT calculations with a scaling factor have been used to achieve better alignment between theoretical and experimental vibrational frequencies. nih.gov These analyses are crucial for accurately interpreting the vibrational spectra of ¹⁵N₃ L-Histidine and understanding the impact of isotopic labeling on its dynamic properties.

Simulation and Prediction of Isotopic Distributions in Complex Samples

Mass spectrometry is a key technique for determining the level of isotopic enrichment in labeled molecules. nih.gov Computational tools have been developed to simulate and predict the isotopic distributions of peptides and proteins, which is essential for quality control and quantitative analysis. nih.gov

For ¹⁵N and ¹³C doubly-labeled proteins, scripts have been created that generate theoretical isotope distributions over a range of enrichment levels and fit them to experimental data. nih.gov This allows for the accurate determination of isotopic abundance. nih.gov Such simulation methods are critical for analyzing complex samples containing ¹⁵N₃ L-Histidine, ensuring the integrity of the labeling and the reliability of experimental results. For instance, a mass accuracy of 1 ppm or better is often required to distinguish the correct combination of ¹³C and ¹⁵N enrichment. nih.gov

Conclusion and Future Research Perspectives

Current Impact of L-Histidine:HCl:H2O (15N3) in Biochemical Research

The primary application of L-Histidine:HCl:H2O (15N3) lies in its utility as a tracer in studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). chempep.com These techniques leverage the unique mass and nuclear spin properties of the 15N isotope to provide detailed insights into molecular structure, dynamics, and metabolism.

In the field of proteomics, 15N-labeled histidine is instrumental for quantitative analyses of protein expression and turnover. nih.gov By incorporating L-Histidine:HCl:H2O (15N3) into cellular growth media, researchers can produce proteins where all histidine residues are labeled. nih.govisotope.com This allows for the precise tracking and quantification of protein synthesis and degradation rates, offering a window into the dynamic nature of the proteome in response to various stimuli or disease states. nih.govnih.gov

NMR spectroscopy, in particular, benefits immensely from selective amino acid labeling with 15N. nih.gov The incorporation of 15N-histidine helps to simplify complex NMR spectra, especially in large proteins where signal overlap can be a significant hurdle. westmont.edunih.gov This selective labeling strategy has been crucial for elucidating the three-dimensional structures of proteins and studying their interactions with other molecules. silantes.com For instance, research on human embryonic kidney (HEK) 293 cells has demonstrated that the α-[15N]-atoms from histidine experience minimal metabolic scrambling, making it a reliable label for protein NMR studies. nih.gov

Furthermore, L-Histidine:HCl:H2O (15N3) is a key component in metabolic flux analysis. medchemexpress.com By tracing the path of the 15N label through various metabolic pathways, scientists can map out the intricate network of biochemical reactions within a cell. This has been particularly valuable in understanding nitrogen metabolism and its connection to nucleotide biosynthesis. nih.govhimedialabs.com

Emerging Methodologies and Interdisciplinary Applications

The application of L-Histidine:HCl:H2O (15N3) is continually expanding, driven by advancements in analytical technologies and a growing need for interdisciplinary research. Emerging methodologies are leveraging this stable isotope for more sophisticated investigations into cellular processes.

One such area is the study of post-translational modifications (PTMs), which play a critical role in regulating protein function. The use of 15N-labeled amino acids in mammalian expression systems, which can produce proteins with essential PTMs like glycosylation, is a significant step forward. nih.gov This allows for the detailed structural and functional characterization of complex glycoproteins that were previously inaccessible to traditional prokaryotic expression systems.

The integration of stable isotope labeling with high-resolution mass spectrometry is also opening new frontiers. Techniques like Isotope-Coded Affinity Tag (ICAT) and Stable Isotope Labeling by Amino acids in Cell culture (SILAC) utilize labeled amino acids for precise protein quantification. silantes.com Furthermore, recent developments have focused on overcoming the challenge of metabolic scrambling, where the 15N label can be transferred to other amino acids. nih.govacs.org By refining cell culture conditions and analytical methods, researchers can improve the fidelity of labeling and obtain more accurate data. nih.govnih.gov

Interdisciplinary applications are also on the rise. In environmental science, stable isotope-labeled compounds are used to trace nutrient cycling and understand ecological interactions within ecosystems. silantes.comnih.gov In the field of drug development, stable isotopes are used as tracers to quantify the pharmacokinetic and metabolic profiles of new drug candidates. medchemexpress.com

Challenges and Opportunities in Isotopic Labeling and Analysis for Complex Biological Systems

Despite the significant progress, challenges remain in the application of isotopic labeling for studying complex biological systems. One of the primary hurdles is the cost and complexity associated with producing uniformly or sparsely labeled proteins, especially in eukaryotic cell lines. acs.org The efficiency of label incorporation can also be a concern, with incomplete labeling potentially affecting the accuracy of quantitative studies. nih.gov

Metabolic scrambling of the 15N label is another significant challenge. nih.govnih.govacs.org The cell's metabolic machinery can sometimes transfer the 15N isotope from the supplied labeled amino acid to other amino acids, leading to ambiguity in the interpretation of experimental results. nih.gov Overcoming this requires careful optimization of experimental conditions and the use of sophisticated data analysis techniques to account for any scrambling that does occur. nih.govacs.org

However, these challenges also present opportunities for innovation. The development of more cost-effective and efficient methods for producing isotopically labeled proteins is an active area of research. nih.gov This includes the exploration of novel metabolic precursors and the optimization of cell-free protein expression systems. isotope.comnih.gov

Q & A

How does the 15N3 isotopic labeling in L-histidine·HCl·H2O enhance structural studies of proteins or enzymes?

Answer:
The 15N3 label enables precise tracking of nitrogen environments in histidine residues, critical for studying metal-binding sites (e.g., in metalloproteins) or protonation states. Advanced NMR techniques, such as 3D RFDR-HSQC experiments under ultrafast MAS (60 kHz), allow selective detection of 15N-1H correlations in crystalline or powdered samples. This method resolves overlapping signals in complex systems, as demonstrated in L-histidine·HCl·H2O studies .

What experimental protocols ensure minimal deuterium interference (<5% D) in metabolic tracing studies using this compound?

Answer:
To mitigate deuterium-induced metabolic artifacts (e.g., kinetic isotope effects), use protocols that:

  • Validate isotopic purity via high-resolution NMR or LC-MS (e.g., detect residual D signals at ~4.7 ppm in 1H NMR).
  • Pair with 13C/15N-labeled media to isolate pathways without D interference.
  • Optimize cell culture conditions to avoid deuterium uptake, as even <5% D can skew flux analysis in sensitive systems .

How can researchers resolve spectral overlap in 15N3-labeled histidine during solid-state NMR experiments?

Answer:
Implement selective excitation sequences like DANTE (Delays Alternating with Nutation for Tailored Excitation). For example:

  • Singly selective DANTE isolates single proton resonances (e.g., imidazole ring protons).
  • Doubly selective DANTE correlates two distinct 13C/15N nuclei, enabling assignment of crowded regions (e.g., side-chain conformers) .

What are the implications of isotopic purity (98% 15N) on quantitative metabolic flux analysis?

Answer:
Sub-98% 15N purity introduces unlabeled background signals, complicating flux quantification. Mitigation strategies:

  • Use internal standards (e.g., uniformly 13C/15N-labeled amino acids) to normalize MS or NMR data.
  • Apply kinetic models that account for isotopic dilution, particularly in high-turnover pathways like the urea cycle .

How should researchers design a 3D NMR experiment to map hydrogen bonding networks in histidine-containing proteins?

Answer:

  • Use 3D RFDR-HSQC (Radio-Frequency-Driven Recoupling Heteronuclear Single Quantum Coherence) on uniformly 13C/15N-labeled samples.
  • Parameters: 60 kHz MAS, 600 MHz spectrometer.
  • Post-processing: Skyline projections of 3D data into 2D planes to resolve 1H-15N-13C correlations (e.g., distinguishing Nδ1 and Nε2 in histidine tautomers) .

What safety precautions are critical when handling endotoxin-contaminated L-histidine·HCl·H2O in cell culture studies?

Answer:

  • Inhalation risks : Use fume hoods and N95 masks during powder handling, as endotoxins from production strains (e.g., E. coli) may persist.
  • Validation : Test endotoxin levels via LAL assay; acceptable thresholds depend on cell type (e.g., <0.1 EU/mL for primary neurons).
  • Storage : Lyophilized samples should be stored at -20°C in airtight containers to prevent hygroscopic degradation .

How does the <5% D specification affect isotopic tracing in deuterium-depleted media?

Answer:
Even trace D can introduce errors in studies using deuterium-depleted environments (e.g., lipid metabolism). Solutions:

  • Pre-screen media via 2H NMR or IRMS (Isotope Ratio Mass Spectrometry).
  • Synthesize custom batches with D content <1% via iterative recrystallization .

What methodologies validate the absence of racemization (D-isomer) in 15N3-labeled L-histidine·HCl·H2O?

Answer:

  • Chiral HPLC : Use a Crownpak CR-I column with 0.1% HClO4 mobile phase; L/D separation occurs at ~10 min.
  • Circular Dichroism : Compare ellipticities at 209 nm (L-form: negative peak; D-form: positive).
  • NMR : Detect diastereomeric splitting in 13C signals under chiral derivatization (e.g., Mosher’s acid) .

How to address discrepancies in reported pKa values for histidine imidazole groups in different studies?

Answer:
Discrepancies arise from solvent effects (D2O vs. H2O) and isotopic labeling. Standardize protocols:

  • Use pH* (corrected for deuterium isotope effects) in D2O-based buffers.
  • Validate pKa via 1H-15N HMQC titration, monitoring chemical shift changes of Nδ1/Nε2 .

What advanced techniques quantify histidine·HCl·H2O in complex biological matrices (e.g., serum)?

Answer:

  • LC-HRMS : Employ a HILIC column (e.g., Waters BEH Amide) with 15N3-labeled histidine as an internal standard.
  • Data-Independent Acquisition (DIA) : Monitor transitions like m/z 155.1 → 110.0 (15N3 quantifier ion).
  • Calibration : Use matrix-matched standards to correct for ion suppression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.